

# Guadecitabine Sodium in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, treatment options for patients unable to tolerate intensive chemotherapy have been limited, leading to poor prognoses. The advent of epigenetic therapies, particularly hypomethylating agents (HMAs), has offered a new therapeutic avenue. **Guadecitabine sodium** (SGI-110) is a next-generation HMA designed to overcome some of the limitations of first-generation agents like decitabine and azacitidine. This technical guide provides an in-depth overview of guadecitabine's mechanism of action, a summary of key clinical and preclinical findings, and detailed experimental protocols for its investigation in AML research.

## **Mechanism of Action**

Guadecitabine is a dinucleotide composed of decitabine and deoxyguanosine. This structure confers resistance to degradation by cytidine deaminase, an enzyme that rapidly inactivates decitabine in the bloodstream.[1][2] This resistance leads to a longer in vivo exposure to its active metabolite, decitabine.[1][2] The prolonged exposure increases the probability of decitabine's incorporation into the DNA of rapidly dividing cancer cells during the S-phase of the cell cycle.[2][3]



# Foundational & Exploratory

Check Availability & Pricing

Once incorporated into DNA, decitabine covalently binds to and inhibits DNA methyltransferases (DNMTs).[1] DNMTs are enzymes responsible for maintaining DNA methylation patterns, which are often aberrant in cancer cells, leading to the silencing of tumor suppressor genes. By inhibiting DNMTs, guadecitabine leads to global DNA hypomethylation and the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest, apoptosis, and cellular differentiation in AML cells.[1][2] Preclinical studies have shown that guadecitabine can induce the re-expression of key tumor suppressor genes such as p15.[4]





Click to download full resolution via product page

Caption: Mechanism of action of guadecitabine in AML.



# **Clinical Trial Data Summary**

Numerous clinical trials have evaluated the safety and efficacy of guadecitabine in patients with AML. The following tables summarize the key quantitative data from these studies.

Table 1: Guadecitabine in Treatment-Naïve AML

| Trial                                        | Patient<br>Populatio<br>n                   | N   | Dosing<br>Regimen                      | Composit e Complete Respons e (CRc) Rate | Complete<br>Respons<br>e (CR)<br>Rate | Median<br>Overall<br>Survival<br>(OS) |
|----------------------------------------------|---------------------------------------------|-----|----------------------------------------|------------------------------------------|---------------------------------------|---------------------------------------|
| Phase 2<br>(NCT0126<br>1312)[5]              | Elderly,<br>unfit for<br>intensive<br>chemo | 52  | 60 mg/m²<br>SC, 10-day<br>schedule     | 50%                                      | 33%                                   | 7.1 months                            |
| Phase 2<br>(NCT0126<br>1312)[5]              | Elderly,<br>unfit for<br>intensive<br>chemo | 24  | 60 mg/m²<br>SC, 5-day<br>schedule      | 54%                                      | 38%                                   | Not<br>Reported                       |
| Phase 2<br>(NCT0126<br>1312)[5]              | Elderly,<br>unfit for<br>intensive<br>chemo | 27  | 90 mg/m²<br>SC, 5-day<br>schedule      | 59%                                      | 41%                                   | Not<br>Reported                       |
| ASTRAL-1<br>(Phase 3,<br>NCT02348<br>489)[2] | Unfit for intensive chemo                   | 408 | 60 mg/m²<br>SC, 5-day<br>schedule      | -                                        | 19%                                   | 7.1 months                            |
| ASTRAL-1<br>(vs.<br>Treatment<br>Choice)[2]  | Unfit for intensive chemo                   | 407 | Azacitidine,<br>Decitabine,<br>or LDAC | -                                        | 17%                                   | 8.5 months                            |



Table 2: Guadecitabine in Relapsed/Refractory (R/R)

| AML                                          |                       |     |                                                                 |                                                                   |                                       |  |  |  |
|----------------------------------------------|-----------------------|-----|-----------------------------------------------------------------|-------------------------------------------------------------------|---------------------------------------|--|--|--|
| Trial                                        | Patient<br>Population | N   | Dosing<br>Regimen                                               | CR + CR<br>with partial<br>hematologi<br>c recovery<br>(CRh) Rate | Median<br>Overall<br>Survival<br>(OS) |  |  |  |
| Phase 1/2<br>(NCT012613<br>12)[6]            | R/R AML               | -   | 60 mg/m² SC,<br>10-day<br>schedule                              | -                                                                 | 7.1 months                            |  |  |  |
| ASTRAL-2<br>(Phase 3,<br>NCT0292000<br>8)[7] | R/R AML               | 148 | 60 mg/m² SC,<br>10-day initial<br>cycle(s) then<br>5-day cycles | 17%                                                               | 6.4 months                            |  |  |  |
| ASTRAL-2<br>(vs.<br>Treatment<br>Choice)[7]  | R/R AML               | 154 | High or low intensity chemo, or best supportive care            | 8%                                                                | 5.4 months                            |  |  |  |

# Experimental Protocols Clinical Trial Methodologies

ASTRAL-1 (Phase 3, Treatment-Naïve AML)[2]

- Study Design: A global, randomized, open-label, phase 3 trial.
- Patient Population: Patients with previously untreated AML who were ineligible for intensive induction chemotherapy due to age (≥75 years) or comorbidities.
- Randomization: 1:1 to either guadecitabine or a pre-selected treatment choice (TC) of azacitidine, decitabine, or low-dose cytarabine (LDAC).



- Treatment Regimens:
  - Guadecitabine: 60 mg/m² administered subcutaneously (SC) daily for 5 consecutive days of a 28-day cycle.
  - TC: Standard dosing regimens for azacitidine, decitabine, or LDAC.
- Primary Endpoints: Co-primary endpoints were complete response (CR) rate and overall survival (OS).
- Response Assessment: Response was assessed by an independent central pathologist blinded to treatment assignment.

#### ASTRAL-2 (Phase 3, Relapsed/Refractory AML)[7]

- Study Design: An international, multicenter, randomized, open-label, phase 3 trial.
- Patient Population: Patients with AML who were refractory to or had relapsed after a first induction chemotherapy regimen.
- Randomization: 1:1 to either guadecitabine or a pre-selected physician's treatment choice (TC) of high-intensity chemotherapy, low-intensity treatment, or best supportive care.
- · Treatment Regimens:
  - Guadecitabine: 60 mg/m² SC daily for 10 days for the first one or two cycles, followed by
     5-day cycles.
  - TC: Investigator's choice of various standard-of-care regimens.
- Primary Endpoint: Overall survival (OS).





Click to download full resolution via product page

Caption: Generalized workflow for guadecitabine clinical trials in AML.



## **Preclinical Experimental Protocols**

#### In Vitro Cell Line Studies

- Cell Lines: Human AML cell lines (e.g., HepG2 can be used as a model for liver-related toxicities, though not a direct AML model, it has been used in guadecitabine preclinical studies).[8]
- · Cell Viability Assay:
  - Seed AML cells in 96-well plates.
  - Treat with a dose range of guadecitabine for a specified time (e.g., 72 hours).
  - Add a viability reagent (e.g., MTT, CellTiter-Glo).
  - Measure absorbance or luminescence to determine the percentage of viable cells compared to an untreated control.
- DNA Methylation Analysis (LINE-1 Pyrosequencing):[9]
  - Isolate genomic DNA from treated and untreated AML cells.
  - Perform bisulfite conversion of the DNA.
  - Amplify the LINE-1 repetitive element using PCR with biotinylated primers.
  - Sequence the PCR product using pyrosequencing technology to quantify the percentage of methylation at specific CpG sites.
- Gene Expression Analysis (Quantitative RT-PCR):[9]
  - Isolate total RNA from treated and untreated AML cells.
  - Synthesize cDNA using reverse transcriptase.
  - Perform quantitative PCR using primers specific for target genes (e.g., p15, DNMT1, DNMT3A, DNMT3B) and a housekeeping gene for normalization.



• Calculate the relative gene expression using the delta-delta Ct method.

#### In Vivo Xenograft Model Studies[8]

- Animal Model: Immunocompromised mice (e.g., athymic nude mice).
- Tumor Implantation:
  - Subcutaneously inject a suspension of human AML cells (e.g., HepG2 as a model) into the flank of the mice.
  - Allow tumors to establish and reach a palpable size.
- Treatment Regimen:
  - Randomize mice into treatment and control groups.
  - Administer guadecitabine (e.g., 2 mg/kg) or a vehicle control (e.g., PBS) via subcutaneous injection on a specified schedule (e.g., daily for 3 days).
- Efficacy Assessment:
  - Measure tumor volume with calipers at regular intervals.
  - Monitor animal body weight as an indicator of toxicity.
  - At the end of the study, excise tumors and weigh them.
- Pharmacodynamic Analysis:
  - Collect blood samples at various time points post-treatment.
  - Isolate genomic DNA from peripheral blood mononuclear cells.
  - Perform LINE-1 pyrosequencing to assess global DNA methylation changes.





Click to download full resolution via product page

Caption: Preclinical experimental workflow for guadecitabine in AML.

## Conclusion

**Guadecitabine sodium** represents a significant advancement in the development of hypomethylating agents for the treatment of AML. Its unique pharmacokinetic profile, characterized by resistance to cytidine deaminase and prolonged exposure to its active



metabolite, decitabine, offers a potential advantage over first-generation HMAs. While large phase 3 clinical trials in treatment-naïve and relapsed/refractory AML have not consistently demonstrated a superiority in overall survival for the entire patient population, subgroup analyses suggest potential benefits for certain patient cohorts.[2][7] Further research is warranted to identify predictive biomarkers to better select patients who are most likely to respond to guadecitabine therapy. The preclinical and clinical methodologies outlined in this guide provide a framework for continued investigation into the therapeutic potential of guadecitabine in AML and other hematologic malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of guadecitabine (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 2. Guadecitabine vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of guadecitabine (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2017 ESH-AML: LINE-1 and P15 Demethylation May Predict Response to Guadecitabine

   Astex [astx.com]
- 5. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatmentnaïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic and epigenomic predictors of response to guadecitabine in relapsed/refractory acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guadecitabine vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Efficacy and epigenetic interactions of novel DNA hypomethylating agent guadecitabine (SGI-110) in preclinical models of hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. astx.com [astx.com]
- To cite this document: BenchChem. [Guadecitabine Sodium in Acute Myeloid Leukemia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584286#guadecitabine-sodium-in-acute-myeloid-leukemia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com